N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide
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Overview
Description
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group and a diphenylpropan-2-ylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with 1,3-diphenylpropan-2-one under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-pyridyl)-N’-phenylurea: Similar structure with a pyridine ring and phenyl group.
N-(2,4-diphenylpyridin-3-yl)acetamide: Contains a pyridine ring with diphenyl substitution.
N-(1,3-diphenylpropan-2-ylideneamino)benzamide: Similar structure with a benzamide group instead of a pyridine carboxamide.
Uniqueness
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a diphenylpropan-2-ylideneamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
356075-39-3 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-11-13-22-14-12-19)24-23-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,25) |
InChI Key |
NCFANXGRONSQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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